molecular formula C11H21NO6 B8303803 tert-butyl 5-aminopentanoate;oxalic acid

tert-butyl 5-aminopentanoate;oxalic acid

Cat. No.: B8303803
M. Wt: 263.29 g/mol
InChI Key: ONEYSNZKNIVLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 5-aminopentanoate This compound is a tert-butyl-protected amino acid ester, commonly used as an intermediate in organic synthesis and pharmaceutical research. Its structure features a pentanoate backbone with an amine group at the fifth carbon and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling or other synthetic processes . Synthetically, it is prepared via reactions involving substituted amino acids and thionyl chloride (SOCl₂), followed by tert-butanol esterification . Applications include its role in synthesizing histone deacetylase (HDAC) inhibitors and other bioactive molecules .

Oxalic Acid
Oxalic acid (HOOC-COOH) is a dicarboxylic acid with strong acidic properties (pKa₁ = 1.25, pKa₂ = 4.14) and high solubility in water (90.03 g/mol). It is naturally occurring in plants like spinach and rhubarb and is industrially produced via carbohydrate oxidation . Key applications include metal cleaning, textile bleaching, and pest control (e.g., varroa mite management in beekeeping) . It also plays roles in environmental chemistry, such as atmospheric particulate formation, and in plant physiology, where it binds calcium ions to form insoluble oxalate salts .

Properties

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 5-aminopentanoate;oxalic acid

InChI

InChI=1S/C9H19NO2.C2H2O4/c1-9(2,3)12-8(11)6-4-5-7-10;3-1(4)2(5)6/h4-7,10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ONEYSNZKNIVLPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-aminopentanoate oxalate typically involves the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting tert-Butyl 5-aminopentanoate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions for the formation of the oxalate salt include mixing the ester with oxalic acid in a suitable solvent, such as ethanol, and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production of tert-Butyl 5-aminopentanoate oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The esterification and subsequent formation of the oxalate salt are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-aminopentanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-aminopentanoate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminopentanoate oxalate involves its interaction with specific molecular targets. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, the amino group can be involved in the formation of peptide bonds, and the ester group can undergo hydrolysis to release active carboxylic acids .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural Comparison of tert-Butyl 5-aminopentanoate with Analogues
Compound Name Carbon Chain Length Substituents Key Applications Reference CAS No.
tert-Butyl 5-aminopentanoate 5 Amine at C5, Boc protection HDAC inhibitor synthesis 63984-03-2
tert-Butyl 4-aminobutanoate 4 Amine at C4, Boc protection Peptide coupling reagents 50479-22-6
tert-Butyl 6-aminohexanoate 6 Amine at C6, Boc protection Polymer and dendrimer synthesis N/A
tert-Butyl 8-aminooctanoate 8 Amine at C8, Boc protection Lipidated drug delivery systems 102522-32-7

Key Observations :

  • Chain Length: Longer chains (e.g., C8 in tert-butyl 8-aminooctanoate) improve lipid solubility, making them suitable for drug delivery systems, while shorter chains (C4–C6) are preferred for peptide synthesis .
  • Reactivity : The Boc group in all analogues ensures stability during acidic or basic reaction conditions, but steric hindrance increases with longer chains, affecting coupling efficiency .
Table 2: Functional Comparison of Oxalic Acid with Other Carboxylic Acids
Compound Name Structure pKa Values Solubility in Water Key Applications Environmental Impact
Oxalic Acid HOOC-COOH 1.25, 4.14 120 g/L (20°C) Metal cleaning, varroa mite control Accumulates in PM2.5 aerosols
Malonic Acid HOOC-CH₂-COOH 2.85, 5.70 763 g/L (20°C) Polymer synthesis, pH adjustment Lower atmospheric presence
Succinic Acid HOOC-(CH₂)₂-COOH 4.20, 5.60 83 g/L (20°C) Food additive, bioplastics Biodegradable
Citric Acid C₆H₈O₇ 3.13, 4.76, 6.40 730 g/L (20°C) Food preservation, chelating agent Low toxicity

Key Observations :

  • Acidity : Oxalic acid is stronger than malonic or succinic acid due to electron-withdrawing effects of adjacent carboxyl groups .
  • Environmental Role : Oxalic acid dominates atmospheric particulates (10–14.7× higher than oxalate salts in PM2.5), unlike malonic acid, where the acid form predominates .

Key Observations :

  • Form-Specific Efficacy : Oxalic acid dihydrate is preferred in beekeeping due to its controlled release, whereas anhydrous forms are used in metal cleaning .
  • Degradation : Oxalic acid accelerates paper degradation via pH reduction, unlike malonic acid, which has minimal impact .

Research Findings and Critical Analysis

  • tert-Butyl 5-aminopentanoate: Its use in HDAC inhibitor synthesis highlights its superiority over shorter-chain analogues (e.g., tert-butyl 4-aminobutanoate) in achieving selective enzyme modulation .
  • Oxalic Acid : Environmental studies reveal its dual role as a pollutant (in PM2.5) and a natural plant metabolite, necessitating balanced regulatory approaches .

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